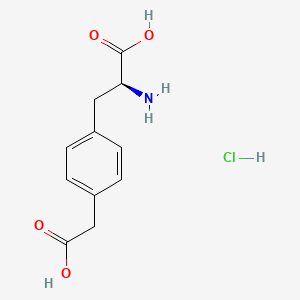

4-Carboxymethylphenylalanine hydrochloride

Description

4-Carboxymethylphenylalanine hydrochloride is a modified phenylalanine derivative featuring a carboxymethyl (-CH₂COOH) group at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₄ClNO₄ (base: C₁₁H₁₃NO₄ + HCl), with an average molecular mass of 259.69 g/mol (base: 223.228 g/mol + 36.46 g/mol HCl). The compound is identified by CAS numbers 140233-60-9 (base form) and 1803572-24-8 (hydrochloride salt). As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it valuable in peptide synthesis and pharmacological research, particularly as a ligand for peptide receptors.

Properties

Molecular Formula |

C11H14ClNO4 |

|---|---|

Molecular Weight |

259.68 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1 |

InChI Key |

UHQUHPFJRUJHRH-FVGYRXGTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Carboxymethyl)Benzaldehyde and L-Alanine.

Condensation Reaction: The aldehyde group of 4-(Carboxymethyl)Benzaldehyde reacts with the amino group of L-Alanine under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Carboxymethylphenylalanine hydrochloride serves as a crucial building block in synthesizing pharmaceuticals, particularly those targeting metabolic disorders. Its structural characteristics allow it to be integrated into drug formulations aimed at enhancing therapeutic efficacy.

- Case Study : In a study focused on metabolic disorders, researchers utilized 4-Carboxymethylphenylalanine hydrochloride to synthesize novel compounds that exhibited improved bioavailability and reduced side effects compared to traditional treatments .

Protein Engineering

In protein engineering, this compound is employed to design novel proteins and peptides. It enhances the stability and functionality of these biomolecules, which is essential for various biotechnological applications.

- Research Findings : A recent investigation demonstrated that incorporating 4-Carboxymethylphenylalanine hydrochloride into peptide sequences resulted in proteins with enhanced structural integrity and resistance to denaturation under physiological conditions .

Biochemical Research

4-Carboxymethylphenylalanine hydrochloride is instrumental in biochemical research, particularly in studying amino acid interactions and metabolic pathways. This compound aids researchers in understanding cellular functions and disease mechanisms.

- Example : A study highlighted its use in exploring the interactions between amino acids within metabolic pathways, providing insights into how alterations in these interactions could lead to disease states .

Food Industry

In the food industry, 4-Carboxymethylphenylalanine hydrochloride acts as a flavor enhancer. Its incorporation into food products not only improves taste profiles but also offers potential health benefits.

- Application : The compound has been successfully integrated into various food products, enhancing flavor while being recognized for its antioxidant properties, which may contribute to overall health .

Cosmetic Formulations

The compound is also included in cosmetic products due to its antioxidant properties. It promotes skin health by combating oxidative stress, making it a valuable ingredient in skincare formulations.

- Case Study : Research indicated that formulations containing 4-Carboxymethylphenylalanine hydrochloride demonstrated significant improvements in skin hydration and elasticity compared to control formulations without this compound .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis targeting metabolic disorders | Improved bioavailability |

| Protein Engineering | Enhances stability and functionality of proteins | Increased resistance to denaturation |

| Biochemical Research | Studies amino acid interactions and metabolic pathways | Insights into cellular functions |

| Food Industry | Flavor enhancer with potential health benefits | Improved taste profiles and antioxidant effects |

| Cosmetic Formulations | Antioxidant properties for skincare products | Enhanced skin hydration and elasticity |

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.

Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

This contrasts with smaller substituents like -Cl or -CH₃ in 4-chloro-/4-methyl-phenylalanine.

Hydrochloride Salts: Hydrochloride forms (e.g., 4-carboxymethylphenylalanine and 4-cyano-β-homophenylalanine) improve solubility in aqueous media, critical for biological assays. Non-salt forms (e.g., 4-chloro-/4-methyl-phenylalanine) may require further derivatization for pharmaceutical use.

Applications :

- 4-Carboxymethylphenylalanine hydrochloride is explicitly used in peptide receptor ligand research.

- Biphenyl derivatives like [4-(4-chlorophenyl)phenyl]methylamine hydrochloride serve as intermediates in organic synthesis.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Hydrochloride salts of modified phenylalanines are prioritized in drug development due to their stability and solubility. For example, 4-carboxymethylphenylalanine hydrochloride is listed alongside neurotensin-related peptides in pharmacological studies.

- Synthetic Challenges : The synthesis of para-substituted phenylalanines often requires regioselective aromatic substitution, as seen in the crystallographic data for 4-chloro- and 4-methyl-phenylalanine.

Biological Activity

4-Carboxymethylphenylalanine hydrochloride, also known as 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride, is a derivative of the essential amino acid phenylalanine. This compound features a carboxymethyl group at the para position of the phenyl ring, enhancing its solubility and potential reactivity in biological systems. Its molecular formula is C₁₁H₁₄ClNO₄, with a molar mass of approximately 259.69 g/mol. This article explores its biological activities, synthesis methods, and potential applications based on current research findings.

Biological Activities

4-Carboxymethylphenylalanine hydrochloride exhibits several biological activities that warrant further investigation:

- Antioxidant Properties : The presence of the phenyl group may enhance its antioxidant activity, potentially helping to mitigate oxidative stress in biological systems.

- Enzyme Interaction : The compound's structural similarity to other well-characterized molecules suggests potential interactions with enzymes, particularly those involved in phosphorylation processes. For instance, it could be studied for its binding affinity with tyrosine kinases .

- Protein Modification : As a pTyr analogue, 4-carboxymethylphenylalanine can be utilized in generating selective phospho-antibodies, thereby aiding in the study of protein glycation and post-translational modifications .

Synthesis Methods

Various methods exist for synthesizing 4-carboxymethylphenylalanine hydrochloride. Common approaches include:

- Chemical Synthesis : Utilizing standard organic synthesis techniques to introduce the carboxymethyl group onto the phenylalanine backbone.

- Biotechnological Approaches : Employing recombinant DNA technology to produce modified peptides that incorporate 4-carboxymethylphenylalanine.

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of phenylalanine derivatives, researchers found that compounds similar to 4-carboxymethylphenylalanine exhibited significant radical scavenging activity. The study highlighted that modifications at the para position could enhance this activity, indicating potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Enzyme Interaction

Research involving tyrosine kinases demonstrated that analogues of phenylalanine can influence phosphorylation patterns in cancer cells. Specifically, the incorporation of 4-carboxymethylphenylalanine into peptide libraries allowed for profiling interactions with various kinases, revealing its potential as a modulator of kinase activity .

Comparative Analysis

The uniqueness of 4-carboxymethylphenylalanine hydrochloride can be illustrated through a comparison with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylalanine | Basic amino acid structure | Essential amino acid not modified at para position |

| 4-Carboxyphenylalanine | Similar carboxylic structure | Lacks amine group |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl instead of carboxymethyl | Different functional group impacts reactivity |

| Tyrosine | Contains a hydroxyl group on the benzene ring | More complex aromatic system |

The combination of both amino and carboxymethyl functionalities on the phenyl ring enhances solubility and potential biological activity compared to these similar compounds.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxymethyl group participates in:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling agent (DCC/DMAP) conditions to form esters.

-

Amidation : Couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) to produce amide derivatives .

Amino Group Reactivity

-

N-Acetylation : Reacts with acetic anhydride in aqueous acetic acid to form N-acetyl-4-carboxymethylphenylalanine, monitored via ¹H NMR (α-CH signal shift from 3.8–4.2 ppm to 4.2–4.8 ppm) .

-

Site-Specific Modifications : Potential for orthogonal labeling using engineered tRNA synthetases, as demonstrated for boronophenylalanine in hirudin analogs .

Hydrogenolysis and Dehalogenation

While not directly studied for this compound, Pd-catalyzed hydrogenolysis mechanisms (e.g., PhCl → benzene + HCl) suggest possible reactivity of halogenated analogs under H₂ atmospheres. Key steps include:

Hypothetical Pathway for Halogenated Derivatives :

Adsorption Studies

Activated carbons (e.g., KOH/ZnCl₂-treated date stones) adsorb L-phenylalanine derivatives via:

-

Hydrophobic Interactions : Between aromatic rings and carbon surfaces.

-

Electrostatic Forces : pH-dependent protonation of amino/carboxyl groups (optimal adsorption at pH 5.7) .

| Parameter | ACK (KOH-activated) | ACZ (ZnCl₂-activated) |

|---|---|---|

| Max Adsorption Capacity | 188.3 mg/g | 133.3 mg/g |

| Equilibrium Time | 300 min | 300 min |

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-carboxymethylphenylalanine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling protected phenylalanine derivatives with carboxymethyl groups under acidic conditions. Key variables include solvent selection (e.g., methanol, HCl solutions) and temperature control (e.g., cooling to -15°C to prevent side reactions). For example, analogous hydrochloride syntheses use HCl in methanol with stirring at low temperatures to achieve high purity (>99% by HPLC) . Optimization should include pH monitoring (e.g., pH 2.4–3.5) and post-reaction crystallization in solvents like ethyl acetate .

Q. Which analytical techniques are most reliable for characterizing 4-carboxymethylphenylalanine hydrochloride?

- Methodological Answer :

- HPLC : Purity assessment (e.g., >99% purity using C18 columns and UV detection) .

- NMR : Confirm structural integrity (e.g., ¹H/¹³C NMR for carboxymethyl and phenyl group verification) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Elemental Analysis : Verify chloride content (e.g., combustion analysis for Cl⁻ quantification) .

Q. What safety protocols are critical when handling 4-carboxymethylphenylalanine hydrochloride?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks from hydrogen chloride vapors .

- Store in airtight containers at room temperature, away from moisture and ignition sources .

- In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How do pH and temperature affect the stability of 4-carboxymethylphenylalanine hydrochloride in aqueous solutions?

- Methodological Answer : Stability studies should use accelerated degradation tests:

- pH Variability : Test buffers (pH 1–9) at 25°C and 40°C. Monitor degradation via HPLC (e.g., decomposition products like phenylalanine derivatives or free HCl) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C) .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Receptor Binding Assays : Validate using standardized protocols (e.g., competitive binding assays with labeled ligands, as seen in peptide receptor studies) .

- Batch Variability : Compare multiple synthesis batches via elemental analysis and HPLC to rule out impurity-driven effects .

- Species-Specific Differences : Replicate experiments across cell lines (e.g., human vs. rodent receptors) .

Q. What strategies mitigate solubility challenges in polar and non-polar solvents?

- Methodological Answer :

- Co-Solvents : Use DMSO-water mixtures for polar solvents or ethanol for non-polar systems .

- Salt Formation : Explore alternative counterions (e.g., trifluoroacetate) to enhance solubility .

- Surfactants : Test polysorbate-80 or cyclodextrins for colloidal dispersion in aqueous media .

Q. How can researchers address purity discrepancies in synthesized batches?

- Methodological Answer :

- Recrystallization Optimization : Adjust solvent ratios (e.g., ethyl acetate:methanol gradients) .

- Chromatography : Use preparative HPLC with ion-pair reagents (e.g., TFA) for trace impurity removal .

- Process Analytics : Implement in-line PAT (Process Analytical Technology) to monitor crystallization dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.